molecular formula C8H10N2O2 B556733 2-Amino-3-(pyridin-2-yl)propionic acid CAS No. 17407-44-2

2-Amino-3-(pyridin-2-yl)propionic acid

Cat. No.: B556733
CAS No.: 17407-44-2
M. Wt: 166.18 g/mol
InChI Key: PDRJLZDUOULRHE-UHFFFAOYSA-N
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Description

2-Amino-3-(pyridin-2-yl)propionic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of alanine, where the side chain is substituted with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyridin-2-yl)propionic acid typically involves the reaction of pyridine-2-carboxaldehyde with glycine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like zinc dust. The product is then purified through recrystallization using a mixture of ethanol and water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyridin-2-yl)propionic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyridine-2-carboxylic acid derivatives.

    Reduction: Pyridine-2-ylpropionic acid.

    Substitution: Various substituted pyridine derivatives depending on the substituent used.

Scientific Research Applications

2-Amino-3-(pyridin-2-yl)propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyridin-2-yl)propionic acid involves its interaction with specific molecular targets in biological systems. The pyridine ring allows it to bind to various enzymes and receptors, influencing their activity. The compound can modulate metabolic pathways by acting as a substrate or inhibitor, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Pyridyl)-L-alanine
  • 3-(2-Pyridyl)-L-alanine
  • L-4-thiazolylalanine
  • (S)-(+)-Pyrrolidine-3-carboxylic acid

Uniqueness

2-Amino-3-(pyridin-2-yl)propionic acid is unique due to its specific substitution pattern on the alanine backbone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRJLZDUOULRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400880
Record name Beta-(2-pyridyl)-dl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17407-44-2, 37535-51-6
Record name Beta-(2-pyridyl)-dl-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridin-2-yl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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